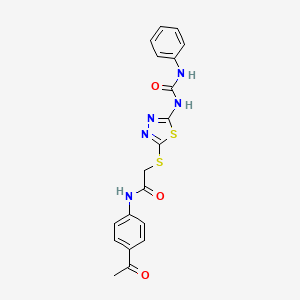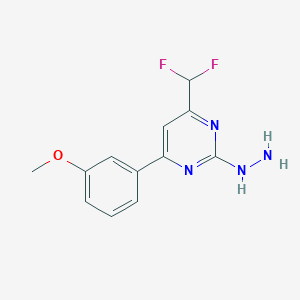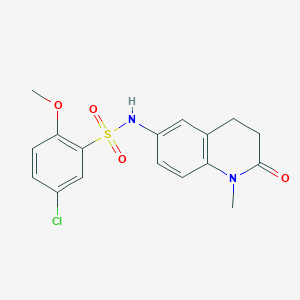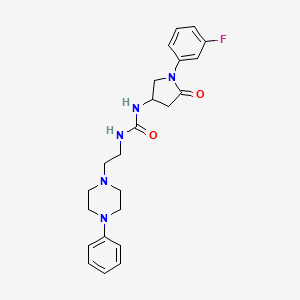
N-(4-acetylphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, also known as PAT, is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis of PAT involves the combination of various chemical compounds, which results in a complex structure with unique properties.
Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Activities
Research involving derivatives of thiadiazole has highlighted their potential as anti-inflammatory and analgesic agents. For example, a study on novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles revealed significant in vitro anti-inflammatory activity compared to ibuprofen, alongside notable analgesic activities. These findings were supported by molecular modeling studies targeting the COX-2 enzyme, suggesting a mechanism of action that could be beneficial for drug development in addressing inflammatory and pain conditions (Shkair et al., 2016).
Antitumor Activity
Another area of application is in the evaluation of antitumor activities. Derivatives bearing different heterocyclic rings were synthesized and tested against a variety of human tumor cell lines. Compounds exhibited considerable anticancer activity against some cancer cell lines, highlighting the potential of thiadiazole derivatives as candidates for anticancer drug development (Yurttaş et al., 2015).
Molecular Modeling and Anticancer Screening
Further anticancer potentials of thiadiazole derivatives were explored through synthesis, molecular modeling, and screening against different cancer cell lines. Certain derivatives demonstrated potent cytotoxic results, particularly against breast cancer cells, underscoring the relevance of these compounds in cancer therapy research (Abu-Melha, 2021).
Structural and Spectroscopic Analysis
The structural characteristics of thiadiazole derivatives have also been a focus, with studies detailing the crystal structures and various intermolecular interactions of these compounds. This type of research is critical for understanding the physical and chemical properties that contribute to their biological activities (Boechat et al., 2011).
Glutaminase Inhibition for Cancer Therapy
Investigations into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have identified potent inhibitors of kidney-type glutaminase (GLS), a target for cancer therapy. Some analogs exhibited comparable potency to BPTES with improved solubility, suggesting their utility in inhibiting tumor growth (Shukla et al., 2012).
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c1-12(25)13-7-9-15(10-8-13)20-16(26)11-28-19-24-23-18(29-19)22-17(27)21-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,20,26)(H2,21,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJRRZOPHPZPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2613970.png)



![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613975.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2613978.png)



![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2613987.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2613990.png)